molecular formula C14H12BrNO3S B6507271 {[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate CAS No. 1794897-40-7

{[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate

Cat. No. B6507271
CAS RN: 1794897-40-7
M. Wt: 354.22 g/mol
InChI Key: GZZYMEJYTYEMGG-UHFFFAOYSA-N
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Description

{[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate, also known as 3-bromo-2-methylthiophene-3-carboxylate, is an important organic compound that has many applications in the field of scientific research. It is a white, crystalline solid with a molecular weight of 320.25 g/mol and a melting point of 122–124 °C. It is soluble in methanol, ethanol, and acetone and is insoluble in water.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets, including enzymes, receptors, and proteins . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.

Mode of Action

It’s known that many similar compounds work by binding to their targets and modulating their activity . This can result in a variety of changes, such as altered enzyme activity or changes in signal transduction.

Biochemical Pathways

Similar compounds have been reported to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include altered cellular function and changes in disease progression.

Pharmacokinetics

These properties are crucial for understanding a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects of similar compounds can range from changes in cellular function to alterations in the progression of diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Advantages and Limitations for Lab Experiments

The advantages of using {[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its availability in commercial quantities. However, the compound is sensitive to light and air and must be stored in a cool, dark place. Additionally, the compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Given the potential applications of {[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate, there are several future directions for research that could be explored. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its production. Additionally, research into the potential applications of the compound, such as its use in the synthesis of new drugs and materials, should be further explored. Finally, research into the optimization of laboratory protocols for the use of the compound in experiments should also be conducted.

Synthesis Methods

The synthesis of {[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate has been studied extensively and there are several methods available for its production. The most common method is the reaction of 3-bromophenylmethylcarbamoyl chloride with thiophene-3-carboxylic acid in dichloromethane. This reaction produces the desired product in high yields and with minimal by-products.

Scientific Research Applications

{[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been used in the synthesis of new compounds, such as heterocycles, polymers, and organometallic complexes. It has also been used as a precursor for the synthesis of several pharmaceuticals, including anti-inflammatory and anti-cancer drugs. Additionally, it has been used in the synthesis of organic light-emitting diodes and as a catalyst in the synthesis of polymers.

properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c15-12-3-1-2-10(6-12)7-16-13(17)8-19-14(18)11-4-5-20-9-11/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZYMEJYTYEMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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